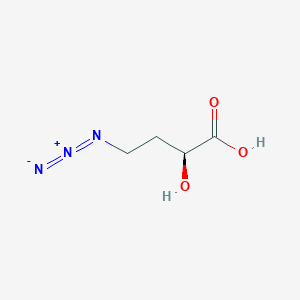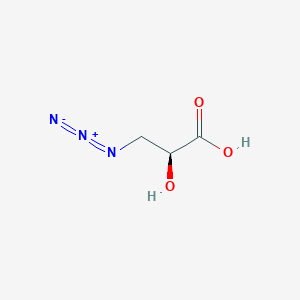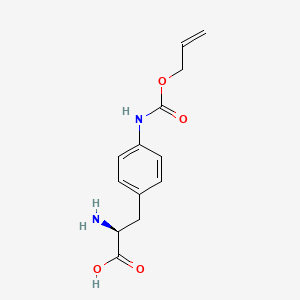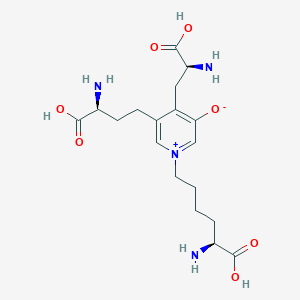
Desoxypyridinolin
Overview
Description
Desoxypyridinolin is a useful research compound. Its molecular formula is C18H28N4O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desoxypyridinolin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desoxypyridinolin including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Health Research : Desoxypyridinolin is used to study how environmental signals alter cell differentiation and impact human and ecological health (McLachlan, 2016).
Physiological Research : It plays a role in researching the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).
Bone Health : Desoxypyridinolin levels increase during distraction osteogenesis, indicating ongoing turnover of bone-specific type I collagen. This makes it relevant in studies of bone growth and health (Windhagen et al., 2002).
Thyroid Hormone Research : It is used as a synthetic thyroid hormone preparation for hormonal replacement and pituitary TSH suppression (Oppenheimer et al., 1995).
Cardiomyocyte Metabolism : Desoxypyridinolin (des-G) affects cardiomyocytes differently from ghrelin, influencing medium-chain fatty acid uptake and impacting the inhibitory effect of ghrelin (Lear et al., 2010).
Elastin Degradation Biomarkers : Desmosine and isodesmosine, related to desoxypyridinoline, are potential biomarkers of elastin degradation in chronic obstructive pulmonary disease (COPD) and might be useful in monitoring therapeutic interventions (Luisetti et al., 2008).
Menopause and Hormone Therapy : The urinary excretion of pyridinium cross-links like Pyr and D-Pyr, including desoxypyridinoline, might be sensitive markers of bone matrix degradation during menopause and hormone replacement therapy (Uebelhart et al., 1991).
Cardiovascular Health : Des-acyl ghrelin protects microvascular endothelial cells from oxidative stress-induced apoptosis through the SIRT1 signaling pathway, which is relevant to cardiovascular research (Shimada et al., 2014).
Molecular Libraries : DesMol2, associated with desoxypyridinolin, is useful for building molecular libraries and calculating topological indices, aiding in the search for active molecules targeting specific receptors (García-Pereira et al., 2019).
Energy Balance Regulation : Desoxypyridinolin (specifically desacyl ghrelin) influences energy balance by affecting food intake and gastric emptying, indicating a role of the stomach as an endocrine organ in energy regulation (Asakawa et al., 2004).
properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDXEIQWWLQQL-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)[O-])CC(C(=O)O)N)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)[O-])C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxypyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Desoxypyridinolin | |
CAS RN |
83462-55-9 | |
| Record name | Deoxypyridinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83462-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxypyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



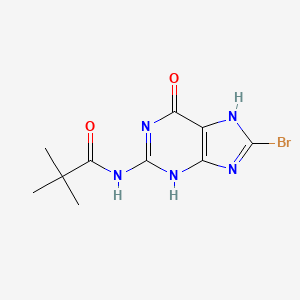



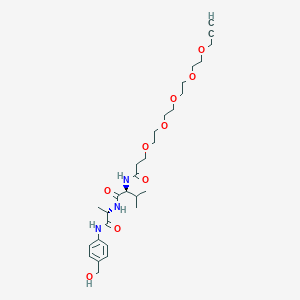
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)

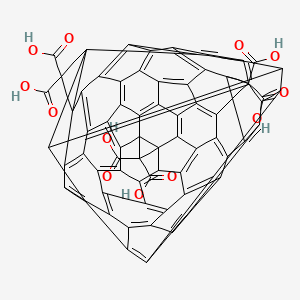
![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoate](/img/structure/B8147239.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]imidazol-1-ium-1-yl]hexanoate](/img/structure/B8147244.png)
